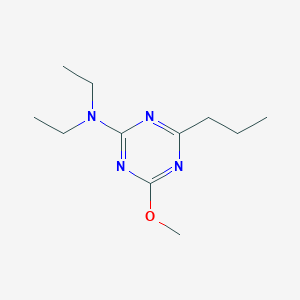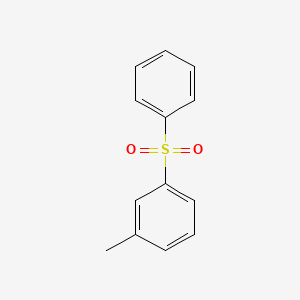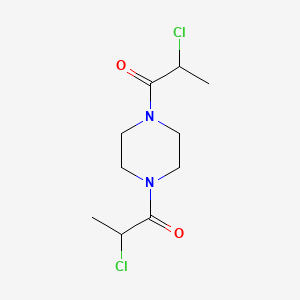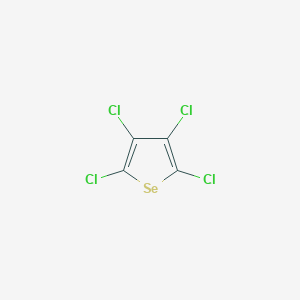
Tetrachloroselenophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrachloroselenophene is a selenium-containing heterocyclic compound with the molecular formula C4Cl4Se It is a derivative of selenophene, where four chlorine atoms are substituted at the 2, 3, 4, and 5 positions of the selenophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrachloroselenophene can be synthesized through several methods, including:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of selenium with tetrachlorobutadiene can yield this compound.
Halogenation: Another approach is the halogenation of selenophene derivatives
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Tetrachloroselenophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form selenophene oxides.
Reduction: Reduction reactions can convert this compound to less chlorinated selenophene derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products:
Oxidation: Selenophene oxides.
Reduction: Partially chlorinated selenophenes.
Substitution: Functionalized selenophene derivatives.
Wissenschaftliche Forschungsanwendungen
Tetrachloroselenophene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex selenium-containing compounds.
Materials Science: this compound derivatives are explored for their potential use in organic semiconductors and light-emitting materials.
Biology and Medicine: Research is ongoing to investigate the biological activity of this compound derivatives, including their potential as anticancer and antimicrobial agents.
Industry: It is used in the development of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of tetrachloroselenophene involves its interaction with molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and the functional groups present in the this compound derivatives.
Vergleich Mit ähnlichen Verbindungen
Tetrachlorothiophene: A sulfur analog of tetrachloroselenophene with similar chemical properties but different reactivity due to the presence of sulfur instead of selenium.
Tetrachlorotellurophene: A tellurium analog with distinct properties influenced by the heavier tellurium atom.
Uniqueness: this compound is unique due to the presence of selenium, which imparts distinct electronic and chemical properties compared to its sulfur and tellurium analogs. Selenium’s ability to form stable compounds with diverse reactivity profiles makes this compound a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
1468-78-6 |
|---|---|
Molekularformel |
C4Cl4Se |
Molekulargewicht |
268.8 g/mol |
IUPAC-Name |
2,3,4,5-tetrachloroselenophene |
InChI |
InChI=1S/C4Cl4Se/c5-1-2(6)4(8)9-3(1)7 |
InChI-Schlüssel |
PDXPGLDHBNSNFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C([Se]C(=C1Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



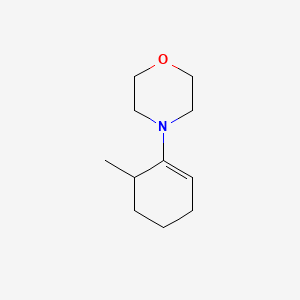
![2,2'-{[4-(4,7-Diamino-2-phenylpteridin-6-yl)phenyl]imino}diethanol](/img/structure/B14745473.png)
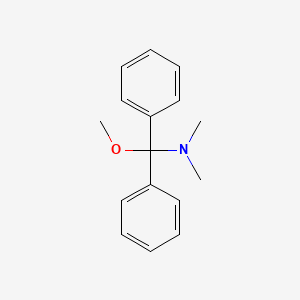
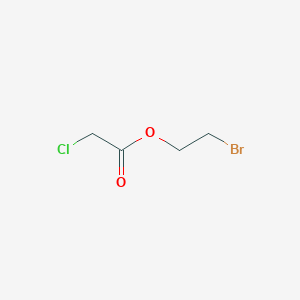
![3,10,12,15,22-pentazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(22),2,4,6,8,10,12,14,16,18,20-undecaene](/img/structure/B14745502.png)
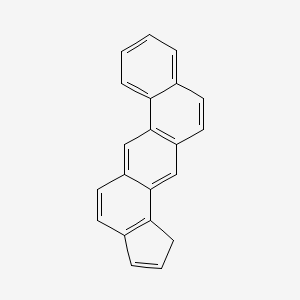
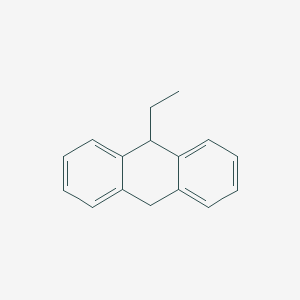
![3-[N-(2-carboxylatoethyl)-4-methylanilino]propanoate](/img/structure/B14745513.png)
![[(3S,5R,6R,8S,13R,14S,17R)-6-chloro-5,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14745520.png)
![Ethyl 4-[(3-oxobutyl)amino]benzoate](/img/structure/B14745525.png)
